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Compound of Interest

Compound Name: (1,2-Dimethylpropyl)benzene

Cat. No.: B1294524 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1,2-
Dimethylpropyl)benzene. Designed for researchers, scientists, and professionals in drug

development, this document delves into the principles and interpretation of key analytical techniques

used to characterize this alkylbenzene. By synthesizing theoretical knowledge with practical insights,

this guide aims to serve as an authoritative resource for understanding the molecular structure and

properties of (1,2-Dimethylpropyl)benzene through spectroscopic analysis.

Introduction
(1,2-Dimethylpropyl)benzene, with the chemical formula C₁₁H₁₆ and a molecular weight of

approximately 148.25 g/mol , is an aromatic hydrocarbon.[1][2][3][4] Its structure, featuring a

benzene ring substituted with a 1,2-dimethylpropyl group, gives rise to a unique spectroscopic

fingerprint. Accurate interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR)

spectra is crucial for its identification, purity assessment, and understanding its chemical behavior.

This guide provides a detailed exploration of these spectroscopic techniques and their application to

(1,2-Dimethylpropyl)benzene.

Molecular Structure and Isomerism
The systematic name (1,2-Dimethylpropyl)benzene precisely describes the connectivity of the

atoms. It is important to distinguish it from its isomers, such as (1,1-dimethylpropyl)benzene or

neopentylbenzene, as each isomer will exhibit distinct spectroscopic features.

Caption: Molecular structure of (1,2-Dimethylpropyl)benzene.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons

and their neighboring environments in a molecule.

Theoretical Basis
The chemical shift (δ) of a proton is influenced by its electronic environment. Protons in electron-rich

environments are shielded and appear at lower chemical shifts (upfield), while those in electron-

deficient environments are deshielded and appear at higher chemical shifts (downfield). The

integration of a signal is proportional to the number of protons it represents. Spin-spin coupling,

observed as signal splitting, provides information about the number of protons on adjacent carbons.

[5][6][7]

Predicted ¹H NMR Data for (1,2-Dimethylpropyl)benzene
While an experimental spectrum for (1,2-Dimethylpropyl)benzene is not readily available in public

databases, a predicted spectrum can be deduced based on the known chemical shifts for similar

alkylbenzenes.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic Protons

(C₆H₅)
7.1 - 7.3 Multiplet 5H

Benzylic Proton (CH-

Ph)
2.5 - 2.9 Multiplet 1H

Methine Proton (CH-

(CH₃)₂)
1.7 - 2.1 Multiplet 1H

Methyl Protons (CH-

CH₃)
1.2 - 1.4 Doublet 3H

Methyl Protons (C-

(CH₃)₂)
0.8 - 1.0 Doublet 6H
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Interpretation
Aromatic Region (7.1 - 7.3 ppm): The protons on the benzene ring are deshielded due to the ring

current effect and will appear as a complex multiplet.[8][9][10]

Benzylic Proton (2.5 - 2.9 ppm): The proton attached to the carbon directly bonded to the benzene

ring is deshielded by the aromatic ring and will be a multiplet due to coupling with the adjacent

methine proton and the methyl protons.

Alkyl Region (0.8 - 2.1 ppm): The remaining protons of the dimethylpropyl group will appear in the

upfield region, with their specific chemical shifts and multiplicities determined by their local

electronic environments and neighboring protons.

Caption: Predicted ¹H NMR spectral correlations for (1,2-Dimethylpropyl)benzene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Theoretical Basis
Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The

chemical shift is influenced by the hybridization and the electronic environment of the carbon atom.

Aromatic carbons typically resonate in the range of 100-160 ppm, while aliphatic carbons appear at

higher field (lower ppm values).[11][12][13][14]

Predicted ¹³C NMR Data for (1,2-Dimethylpropyl)benzene
Based on the structure and typical chemical shifts for alkylbenzenes, the following ¹³C NMR signals

can be predicted:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://openstax.org/books/organic-chemistry/pages/15-7-spectroscopy-of-aromatic-compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://chemistry.stackexchange.com/questions/49558/benzene-and-proton-in-1h-nmr
https://www.benchchem.com/product/b1294524?utm_src=pdf-body
https://web.mnstate.edu/jasperse/chem365/c13%20interp%20short.pdf
https://docbrown.info/page06/spectra/cumene-nmr13c.htm
https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
https://www.youtube.com/watch?v=8DYhLp1Also
https://www.benchchem.com/product/b1294524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

Quaternary Aromatic Carbon (C-alkyl) 145 - 150

Aromatic CH Carbons 125 - 130

Benzylic Carbon (CH-Ph) 40 - 45

Methine Carbon (CH-(CH₃)₂) 30 - 35

Methyl Carbon (CH-CH₃) 20 - 25

Methyl Carbons (C-(CH₃)₂) 15 - 20

Interpretation
Aromatic Carbons (125 - 150 ppm): The six carbons of the benzene ring will give rise to several

signals in this region. The carbon atom attached to the alkyl group (quaternary) will be the most

downfield. Due to the asymmetry of the substituent, all aromatic carbons might be non-equivalent,

leading to six distinct signals.

Aliphatic Carbons (15 - 45 ppm): The five carbons of the 1,2-dimethylpropyl group will appear in

the upfield region of the spectrum. The benzylic carbon will be the most deshielded among the

aliphatic carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a

molecule, which aids in its structural elucidation. The NIST Chemistry WebBook indicates the

availability of an electron ionization (EI) mass spectrum for (1,2-Dimethylpropyl)benzene.[1][2]

Theoretical Basis
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a

molecular ion (M⁺˙) and various fragment ions. The fragmentation of alkylbenzenes is often

characterized by cleavage at the benzylic position.[15][16][17][18]

Expected Fragmentation Pattern
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of (1,2-
Dimethylpropyl)benzene (m/z = 148) is expected.
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Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the

aromatic ring, leading to the formation of a stable benzylic carbocation. For (1,2-
Dimethylpropyl)benzene, this would involve the loss of a propyl radical (C₃H₇) to form a

fragment at m/z 105, or the loss of an ethyl radical (C₂H₅) to form a fragment at m/z 119. The most

stable secondary carbocation is expected to be the dominant fragment. Cleavage can also lead to

the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for alkylbenzenes.[16]

Other Fragments: Further fragmentation of these primary ions can lead to smaller fragments.

m/z Proposed Fragment Significance

148 [C₁₁H₁₆]⁺˙ Molecular Ion

119 [C₉H₁₁]⁺ Loss of an ethyl radical

105 [C₈H₉]⁺ Loss of a propyl radical

91 [C₇H₇]⁺ Tropylium ion

digraph "Mass_Spec_Fragmentation" {

node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

M [label="[C₁₁H₁₆]⁺˙ (m/z 148)\nMolecular Ion"];

F1 [label="[C₉H₁₁]⁺ (m/z 119)"];

F2 [label="[C₈H₉]⁺ (m/z 105)"];

F3 [label="[C₇H₇]⁺ (m/z 91)\nTropylium Ion"];

M -> F1 [label="- C₂H₅˙"];

M -> F2 [label="- C₃H₇˙"];

F1 -> F3 [label="- C₂H₄"];

F2 -> F3 [label="- CH₄"];

}

Caption: Plausible mass spectral fragmentation pathway for (1,2-Dimethylpropyl)benzene.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Theoretical Basis
Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared

light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These

absorptions are recorded as a spectrum, providing a fingerprint of the molecule's functional groups.

[8][9][19][20]

Characteristic IR Absorptions for (1,2-
Dimethylpropyl)benzene
The IR spectrum of an alkylbenzene will show characteristic absorptions for both the aromatic ring

and the alkyl substituent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Aliphatic C-H Stretch 2850 - 3000 Strong

Aromatic C=C Stretch (in-ring) 1600 - 1585 and 1500 - 1400 Medium

C-H Bending (Alkyl) 1465 - 1370 Medium

C-H Out-of-Plane Bending

(Aromatic)
690 - 900 Strong

Interpretation
C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-

H stretches (below 3000 cm⁻¹) is a key indicator of an alkylbenzene.[19][20]

Aromatic C=C Stretching: The characteristic absorptions in the 1400-1600 cm⁻¹ region are

indicative of the benzene ring.[19][21]
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Out-of-Plane Bending: The pattern of strong absorptions in the 690-900 cm⁻¹ region can often

provide information about the substitution pattern on the benzene ring. For a monosubstituted

benzene, two strong bands are typically observed.[8][19]

Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The

following are generalized protocols for the techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard,

such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H spectrum using appropriate pulse sequences. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-

noise ratio.

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase

and baseline correct the spectrum, and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically

via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons in the ion

source.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Infrared Spectroscopy (FT-IR)
Sample Preparation: For a liquid sample like (1,2-Dimethylpropyl)benzene, a thin film can be

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

Data Processing: The instrument's software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Conclusion
The spectroscopic characterization of (1,2-Dimethylpropyl)benzene relies on the synergistic

application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data

for this specific compound is not widely disseminated in public repositories, a thorough

understanding of the principles of spectroscopic interpretation for alkylbenzenes allows for a reliable

prediction of its spectral features. This guide provides the foundational knowledge and expected

data to aid researchers in the identification and characterization of (1,2-Dimethylpropyl)benzene
and related compounds. The methodologies and interpretative strategies outlined herein are

fundamental to the broader field of organic structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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